H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH is a synthetic peptide composed of eight D-amino acids: D-arginine, D-tyrosine, D-threonine, D-valine, D-glutamic acid, D-leucine, D-alanine, and a terminal hydroxyl group. This peptide is notable for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first D-amino acid (D-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next D-amino acid (D-leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent D-amino acid (D-glutamic acid, D-valine, D-threonine, D-tyrosine, and D-arginine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may utilize batch or continuous flow reactors to further enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues (if present).
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling agents like HATU or DIC in the presence of a base.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptides with altered biological activity.
Scientific Research Applications
H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH: has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that modulate various biological processes. The exact pathways and targets depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH: can be compared to other D-amino acid peptides, such as:
H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH2: Similar structure but with an amide group at the C-terminus.
H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OMe: Similar structure but with a methoxy group at the C-terminus.
These similar compounds highlight the uniqueness of This compound in terms of its specific sequence and terminal hydroxyl group, which can influence its biological activity and stability.
Properties
Molecular Formula |
C38H62N10O12 |
---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m1/s1 |
InChI Key |
SUNCJLJFTXNIMH-MUDRSRMHSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.